REACTION_CXSMILES
|
[Li].C([S:4][C:5]1[CH:10]=[C:9]([S:11]CC)[C:8]([S:14]CC)=[CH:7][C:6]=1[S:17]CC)C.N#N.[NH4+].[Cl-]>C(N)CC>[SH:4][C:5]1[CH:10]=[C:9]([SH:11])[C:8]([SH:14])=[CH:7][C:6]=1[SH:17] |f:3.4,^1:0|
|
Name
|
solid
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SC1=C(C=C(C(=C1)SCC)SCC)SCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
CUSTOM
|
Details
|
A slight exothermic reaction sets in, which
|
Type
|
TEMPERATURE
|
Details
|
by cooling with an ice-bath
|
Type
|
CUSTOM
|
Details
|
from exceeding 38° C
|
Type
|
CUSTOM
|
Details
|
After the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at the reflux temperature for half an hour
|
Type
|
DISTILLATION
|
Details
|
are distilled off
|
Type
|
TEMPERATURE
|
Details
|
greenish, is cooled to 5° C.
|
Type
|
ADDITION
|
Details
|
brought to a pH of 1 by the dropwise addition of 5N HCl
|
Type
|
ADDITION
|
Details
|
The temperature should not exceed 10° C. during this addition
|
Type
|
CUSTOM
|
Details
|
The 1,2,4,5-tetramercaptobenzene which precipitates during the acidification
|
Type
|
EXTRACTION
|
Details
|
is extracted from the reaction mixture with 1 times 1 liter and 2 times 500 ml of chloroform under an inert gas
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to half its volume
|
Type
|
TEMPERATURE
|
Details
|
cooled to -21° C
|
Type
|
CUSTOM
|
Details
|
Tetramercaptobenzene precipitates as slightly greenish crystals
|
Type
|
CUSTOM
|
Details
|
139°-142° C.
|
Name
|
|
Type
|
|
Smiles
|
SC1=C(C=C(C(=C1)S)S)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |